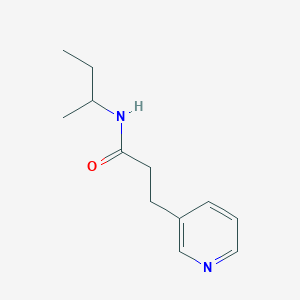

n-(Sec-butyl)-3-(pyridin-3-yl)propanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

N-butan-2-yl-3-pyridin-3-ylpropanamide |

InChI |

InChI=1S/C12H18N2O/c1-3-10(2)14-12(15)7-6-11-5-4-8-13-9-11/h4-5,8-10H,3,6-7H2,1-2H3,(H,14,15) |

InChI Key |

FEDGXBODNNIACE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC(=O)CCC1=CN=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Analog Design for N Sec Butyl 3 Pyridin 3 Yl Propanamide and Its Derivatives

Established Synthetic Routes for Propanamide Scaffold Construction

The formation of the amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis. nih.gov This transformation is thermodynamically feasible but often requires activation of the carboxylic acid to proceed at a reasonable rate under mild conditions. nih.gov

A common and straightforward method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine. researchgate.net However, the use of coupling agents is a more prevalent strategy as it avoids the harsh conditions required for acyl chloride formation and offers a broader substrate scope. These reagents activate the carboxylic acid in situ, facilitating nucleophilic attack by the amine.

Enzymatic approaches have also emerged as powerful and sustainable alternatives for amide bond synthesis. unimi.itnih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), are particularly effective biocatalysts for this transformation. nih.gov These enzymatic methods offer high selectivity and operate under mild, environmentally benign conditions, often eliminating the need for complex purification steps. nih.gov

| Activation Method | Reagents/Catalysts | Conditions | Advantages | Disadvantages |

| Coupling Agents | DCC, EDC, HATU, HOBt | Mild, Room Temperature | High yields, Broad scope | By-product removal can be difficult |

| Acyl Halides | Thionyl chloride (SOCl₂), Oxalyl chloride | Harsher conditions | Highly reactive intermediate | Limited functional group tolerance |

| Enzymatic | Lipases (e.g., CALB) | Mild, Organic or Aqueous media | High selectivity, Green process | Slower reaction times, Enzyme cost |

The synthesis of the two primary building blocks, 3-(pyridin-3-yl)propanoic acid and sec-butylamine (B1681703), can be achieved through various established routes.

3-(Pyridin-3-yl)propanoic Acid: A direct method for synthesizing this precursor is the hydrogenation of 3-(3-pyridinyl)acrylic acid. prepchem.com This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. prepchem.com

Sec-butylamine: Racemic sec-butylamine can be synthesized through several industrial methods. One approach involves the reaction of methyl ethyl ketone with ammonia (B1221849), catalyzed by Raney nickel. chemicalbook.com Another method involves the direct amination of 2-butenes with anhydrous ammonia in the presence of a catalyst like ammonium (B1175870) iodide at high temperature and pressure. prepchem.com

Stereoselective Synthesis Approaches for Chiral Centers (e.g., Sec-butyl group)

The sec-butyl group in N-(sec-butyl)-3-(pyridin-3-yl)propanamide contains a chiral center, leading to the existence of (R) and (S) enantiomers. The synthesis of enantiomerically pure forms requires stereoselective methods.

Enzymatic resolution is a highly effective technique for separating the enantiomers of racemic sec-butylamine. researchgate.net This can be achieved through lipase-catalyzed acylation, where one enantiomer is selectively acylated, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.net For instance, Candida antarctica lipase has been used for the kinetic resolution of (±)-sec-butylamine. researchgate.net Transaminases can also be employed for the stereoselective synthesis of chiral amines. For example, an (S)-amine transaminase from Bacillus megaterium has been used for the resolution of sec-butylamine to produce (R)-sec-butylamine with high enantiomeric excess. researchgate.net

Another approach is the asymmetric synthesis of sec-butylamine, starting from an achiral precursor like 2-butanone. slideshare.net This can involve the use of chiral catalysts or auxiliaries to direct the formation of one enantiomer over the other. slideshare.net

| Method | Enzyme/Catalyst | Principle | Outcome |

| Enzymatic Kinetic Resolution | Candida antarctica lipase | Selective acylation of one enantiomer | Separation of (S)-sec-butylamine |

| Enzymatic Resolution | (S)-Amine Transaminase from Bacillus megaterium | Selective transamination | Production of (R)-sec-butylamine |

| Asymmetric Synthesis | Chiral catalysts | Stereoselective reduction of an imine or related intermediate | Direct synthesis of a single enantiomer |

Design and Synthesis of this compound Derivatives

The design and synthesis of derivatives of the title compound allow for the systematic exploration of structure-activity relationships. Modifications can be introduced at three primary locations: the pyridine (B92270) ring, the propanamide linker, and the N-substituent.

Synthetic strategies for modifying the pyridine ring are diverse. For instance, electrophilic aromatic substitution reactions can be used to introduce substituents at various positions, although the reactivity of the pyridine ring is lower than that of benzene (B151609). The synthesis of polysubstituted pyridines can be achieved through multi-component reactions, such as the Hantzsch pyridine synthesis. ijpsonline.com More recent methods involve metal-catalyzed cross-coupling reactions to append various functional groups to a pre-functionalized pyridine core, such as a halopyridine. nih.gov

For example, starting with a functionalized pyridine precursor, such as 2-chloro-5-nitropyridine, a variety of nucleophiles can be introduced. nih.gov Subsequent reduction of the nitro group provides an amino functionality that can be further derivatized. nih.gov

The propanamide linker and the N-sec-butyl group can also be modified to probe their influence on the molecule's properties.

Propanamide Linker: The length and rigidity of the linker can be altered. For example, homologation of the 3-(pyridin-3-yl)propanoic acid precursor would lead to longer chain analogs. Introducing substituents on the alpha or beta positions of the propanamide backbone is another avenue for derivatization.

N-Substituent: The N-sec-butyl group can be replaced with a wide variety of other alkyl or aryl groups. This is readily achieved by using different primary or secondary amines in the amide bond formation step. For example, using amines other than sec-butylamine would lead to a library of N-substituted 3-(pyridin-3-yl)propanamides. The synthesis of related compounds like 2,2-dimethyl-N-(pyridin-3-yl)propanamide demonstrates the feasibility of incorporating different N-acyl groups. researchgate.net

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a computational or medicinal chemistry strategy that aims to identify isofunctional molecular structures with significantly different core frameworks. This approach is valuable for discovering novel intellectual property, improving physicochemical properties, and overcoming liabilities of a lead compound. For a molecule like this compound, scaffold hopping could involve replacing the central pyridin-3-yl-propanamide core with other heterocyclic or carbocyclic structures that maintain a similar spatial arrangement of key pharmacophoric features.

One common scaffold hopping strategy involves the replacement of a pyridine ring with other five- or six-membered heterocycles to modulate properties such as metabolic stability. For instance, replacing the pyridine ring with a pyrimidine (B1678525) or another nitrogen-containing heterocycle can alter the molecule's susceptibility to oxidative metabolism.

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key tool in analog design. For this compound, bioisosteric replacements can be considered for several parts of the molecule:

Propanamide Linker: The length and nature of the alkyl chain in the propanamide linker can be altered. For example, replacing the propylene (B89431) chain with a more rigid cyclopropyl (B3062369) or a flexible butylene group can impact the conformational freedom of the molecule. The amide bond itself can be replaced by bioisosteres such as a sulfonamide, a reverse amide, or a triazole to improve metabolic stability or alter hydrogen bonding patterns.

Sec-butyl Group: The N-sec-butyl group provides a specific steric and lipophilic profile. Bioisosteric replacements for this group could include other branched alkyl groups like isobutyl or tert-butyl, cycloalkyl groups such as cyclobutyl or cyclopentyl, or even small aromatic or heteroaromatic rings. These modifications can fine-tune the compound's lipophilicity and interactions with hydrophobic pockets of a biological target. A trifluoromethylcyclopropyl group has been identified as a metabolically more stable tert-butyl isostere in some contexts. nih.gov

The following table provides examples of potential scaffold hops and bioisosteric replacements for this compound.

| Original Moiety | Scaffold Hop/Bioisosteric Replacement | Rationale |

| Pyridin-3-yl | Phenyl | Modify electronic properties and potential for π-stacking. |

| Pyridin-3-yl | Thiophen-3-yl | Alter heteroaromatic interactions and metabolic profile. |

| Propanamide | Butanamide | Increase linker length and flexibility. |

| Amide Bond | Sulfonamide | Improve metabolic stability and alter H-bonding. |

| Sec-butyl | Cyclopentyl | Introduce conformational rigidity and modify lipophilicity. |

| Sec-butyl | tert-butyl | Increase steric bulk and explore hydrophobic interactions. |

Combinatorial Chemistry Approaches in Derivative Library Generation

Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of structurally related compounds, known as a library. nih.govijpsonline.com This approach is highly valuable for structure-activity relationship (SAR) studies, allowing for the systematic exploration of chemical space around a lead compound. The generation of a derivative library of this compound can be efficiently achieved using combinatorial principles.

A common strategy involves a solution-phase or solid-phase parallel synthesis approach. For a solution-phase library, a matrix of reactions can be set up in a multi-well plate format. For instance, 3-(pyridin-3-yl)propanoic acid can be reacted with a diverse set of amines (including sec-butylamine and its analogs) in the presence of a suitable coupling agent. Similarly, a variety of substituted 3-(heterocyclyl)propanoic acids can be coupled with sec-butylamine.

The key components for building a combinatorial library around the this compound scaffold are:

The Acid Building Block: A collection of 3-heterocyclyl-propanoic acids, where the heterocycle is varied (e.g., different isomers of pyridine, pyrimidine, furan (B31954), thiophene).

The Amine Building Block: A diverse set of primary and secondary amines with varying steric and electronic properties (e.g., different alkyl, cycloalkyl, and aromatic amines).

The following table illustrates a hypothetical 3x3 combinatorial library derived from variations of the core structure.

| sec-Butylamine | Cyclopentylamine | Aniline | |

| 3-(Pyridin-3-yl)propanoic acid | This compound | N-Cyclopentyl-3-(pyridin-3-yl)propanamide | N-Phenyl-3-(pyridin-3-yl)propanamide |

| 3-(Thiophen-2-yl)propanoic acid | N-(Sec-butyl)-3-(thiophen-2-yl)propanamide | N-Cyclopentyl-3-(thiophen-2-yl)propanamide | N-Phenyl-3-(thiophen-2-yl)propanamide |

| 3-(Furan-2-yl)propanoic acid | N-(Sec-butyl)-3-(furan-2-yl)propanamide | N-Cyclopentyl-3-(furan-2-yl)propanamide | N-Phenyl-3-(furan-2-yl)propanamide |

This systematic approach allows for the efficient generation of a multitude of analogs for biological screening, facilitating the identification of compounds with improved properties.

Optimization of Synthetic Yields and Purity for Research Applications

The efficient and reproducible synthesis of this compound is crucial for its use in research. The primary synthetic route involves the amide coupling of 3-(pyridin-3-yl)propanoic acid and sec-butylamine. The optimization of this reaction is key to maximizing the yield and ensuring high purity of the final product.

Several factors can be systematically varied to optimize the amide bond formation:

Coupling Reagents: A variety of coupling reagents can be employed, each with its own advantages. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve efficiency. Urnium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective.

Solvent: The choice of solvent can significantly impact the reaction rate and solubility of reactants. Aprotic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), and acetonitrile (B52724) (ACN) are commonly used.

Base: An organic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is typically added to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as a starting material.

Temperature and Reaction Time: These parameters are often optimized to ensure complete reaction while minimizing the formation of degradation products. Reactions are typically run at room temperature, but gentle heating may be required in some cases.

The table below presents a hypothetical optimization of the synthesis of this compound, illustrating the effect of different reaction conditions on the yield and purity.

| Entry | Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | DCC | - | TEA | DCM | 25 | 12 | 65 | 90 |

| 2 | EDC | HOBt | DIPEA | DMF | 25 | 8 | 85 | 95 |

| 3 | HATU | - | DIPEA | ACN | 25 | 4 | 92 | >98 |

| 4 | EDC | HOBt | DIPEA | DMF | 0 -> 25 | 12 | 88 | 97 |

Purification of the final compound is typically achieved through techniques such as column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC). The purity of the final product is then confirmed by analytical methods like HPLC, liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy. A study on a similar compound, N-pyridin-3-yl-benzenesulfonamide, reported a high yield of 93.3% after a one-pot synthesis. researchgate.net Achieving high yields and purity is essential for obtaining reliable biological data and for the potential advancement of the compound in the drug discovery pipeline.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidation of Key Pharmacophoric Features within N-(Sec-butyl)-3-(pyridin-3-yl)propanamide

A pharmacophore model for this compound, which would define the essential spatial arrangement of features necessary for its biological activity, has not been specifically reported. Generally, for pyridine-containing compounds, the nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can engage in π-π stacking or hydrophobic interactions. The amide linkage provides both a hydrogen bond donor (N-H) and acceptor (C=O), and the sec-butyl group contributes a hydrophobic element. However, without experimental data on the biological target and binding mode of this specific compound, any proposed pharmacophore would be purely speculative.

Impact of Pyridine (B92270) Ring Substitution on Biological Activity

The biological activity of pyridine derivatives can be significantly modulated by the position and nature of substituents on the pyridine ring. nih.govnih.govresearchgate.netmdpi.com Electron-donating or electron-withdrawing groups, as well as bulky or sterically small substituents, can influence the molecule's electronic properties, lipophilicity, and interaction with biological targets. nih.gov However, no studies were found that specifically investigate the effects of substituting the pyridine ring of this compound. Research on other pyridine-containing molecules has shown that such modifications can drastically alter potency and selectivity. researchgate.net

Role of the Propanamide Linker Length and Stereochemistry

The three-carbon propanamide linker is a key structural feature of the molecule. Its length and flexibility can influence the spatial orientation of the pyridine ring and the sec-butyl group, which is often critical for optimal interaction with a biological target. Furthermore, the potential for stereoisomers exists if substitutions were present on the linker. While the importance of linker length and composition is a common theme in medicinal chemistry, no specific research was identified that explored variations in the propanamide linker of this compound or its stereochemical implications on activity.

Spectral Structure-Activity Relationship (S-SAR) Analysis in Related Systems

Spectral Structure-Activity Relationship (S-SAR) is a computational method that correlates the spectral data of a series of compounds with their biological activity. This approach can provide insights into the electronic and structural features that are important for activity. While S-SAR has been applied to various classes of compounds, there is no evidence of its application to this compound or a closely related series of analogs.

Biological Activity and Mechanistic Studies Preclinical Research

In Vitro Target Identification and Validation

No data available.

No data available.

Exploration of Potential Biological Mechanisms of Action

No data available.

No data available.

In Vivo Preclinical Efficacy Studies in Established Animal Models

No data available.

Pharmacological Activity Assessment in Disease Models

Research into compounds structurally similar to n-(Sec-butyl)-3-(pyridin-3-yl)propanamide has revealed promising activity in infectious disease models.

Notably, a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides has been identified as potent, non-covalent inhibitors of the SARS-CoV 3CL protease, a critical enzyme for viral replication. nih.gov One of the lead compounds in this series, ML188 , demonstrated antiviral activity in Vero E6 cells infected with the SARS-CoV Urbani strain. nih.gov This suggests a potential role for pyridin-3-yl derivatives in the development of antiviral therapeutics.

In the realm of antibacterial research, derivatives of 3-(pyridine-3-yl)-2-oxazolidinone have shown significant efficacy against a range of Gram-positive bacteria. nih.gov Several compounds from this series exhibited strong antibacterial activity, comparable to the clinically used antibiotic linezolid, against strains such as Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis, and Bacillus subtilis. nih.gov Another related compound, N-pyridin-3-yl-benzenesulfonamide , has also been synthesized and evaluated for its antimicrobial properties, showing activity against both Gram-positive (Staphylococcus aureus) and Gram-negative bacteria (Salmonella typhi and Escherichia coli). researchgate.net

Table 1: Pharmacological Activity of Related Compounds in Disease Models

| Compound Class | Disease Model | Activity |

|---|---|---|

| N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides | Infectious (Antiviral) | Inhibition of SARS-CoV 3CL protease and antiviral activity against SARS-CoV. nih.gov |

| 3-(pyridine-3-yl)-2-oxazolidinone derivatives | Infectious (Antibacterial) | Strong antibacterial activity against Gram-positive bacteria. nih.gov |

| N-pyridin-3-yl-benzenesulfonamide | Infectious (Antimicrobial) | Activity against Gram-positive and Gram-negative bacteria. researchgate.net |

Dose-Response Characterization in Preclinical Models

The dose-dependent activity of these related compounds has been characterized in preclinical assays. For the antiviral compound ML188 , a dose-response curve was generated to quantify its potency against SARS-CoV in cell culture. nih.gov

In the case of the antibacterial N-pyridin-3-yl-benzenesulfonamide , its activity was evaluated at various concentrations (150, 100, 50, and 25 mg/ml), demonstrating a concentration-dependent effect on the zone of inhibition for the tested bacteria. researchgate.net For instance, against Staphylococcus aureus, the average zones of inhibition were 16, 12, 8, and 5 mm at concentrations of 150, 100, 50, and 25 mg/ml, respectively. researchgate.net Similarly, derivatives of 3-(pyridine-3-yl)-2-oxazolidinone were evaluated for their minimum inhibitory concentrations (MICs), with some compounds showing potent activity. nih.gov

Table 2: Dose-Response Data for N-pyridin-3-yl-benzenesulfonamide

| Concentration (mg/ml) | Average Zone of Inhibition against S. aureus (mm) |

|---|---|

| 150 | 16 |

| 100 | 12 |

| 50 | 8 |

| 25 | 5 |

Investigations into Selectivity and Specificity for Biological Targets

The specificity of action has been a key focus in the study of these related compounds. The antiviral activity of ML188 is attributed to its selective, non-covalent inhibition of the SARS-CoV 3CL protease. nih.gov X-ray crystallography studies have revealed that the 3-pyridyl group of ML188 occupies the S1 subpocket of the enzyme's active site, forming a crucial hydrogen bond with the His-163 residue. nih.gov This specific interaction is a key determinant of its inhibitory activity. The tert-butyl amide and tert-butylanilido groups occupy the S3 and S2 pockets, respectively, further contributing to its binding affinity and specificity. nih.gov The substitution of a furan (B31954) ring with a thienyl group resulted in a complete loss of inhibitory activity, highlighting the structural sensitivity of the interaction. nih.gov

For the antibacterial 3-(pyridine-3-yl)-2-oxazolidinone derivatives, molecular docking studies suggest that they may act by binding to the bacterial ribosome, similar to linezolid. nih.gov The predicted interactions involve the formation of hydrogen bonds with specific nucleotides within the ribosomal RNA, which could account for their selective inhibition of bacterial protein synthesis. nih.gov

Exploration of Compound Resistance Mechanisms in Biological Systems

The potential for the development of resistance is a critical aspect of antimicrobial drug development. In studies of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, the potential for drug resistance development was assessed. One of the compounds, 21d , demonstrated a stable effect on S. pneumoniae with less development of resistance over a 15-day period compared to linezolid. nih.gov This suggests that this class of compounds may have a lower propensity for inducing bacterial resistance. The misuse and overuse of antibiotics are known drivers of bacterial resistance, making the development of new agents with a lower resistance potential a high priority. nih.gov

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(Sec-butyl)-3-(pyridin-3-yl)propanamide, docking simulations are employed to predict its binding mode and affinity within the active site of a biological target, such as an enzyme or receptor.

This process involves preparing the three-dimensional structures of both the ligand (the compound) and the protein target. Using sophisticated algorithms, the ligand's conformational flexibility is explored, and it is "docked" into the protein's binding pocket in numerous possible orientations. Each resulting pose is evaluated using a scoring function, which estimates the binding free energy. The pose with the lowest energy score is predicted to be the most favorable binding mode.

For this compound, these simulations can identify key interactions that contribute to binding affinity. For instance, the pyridine (B92270) ring can engage in π-π stacking or cation-π interactions with aromatic residues like tyrosine or tryptophan in the active site. The amide group is a potent hydrogen bond donor and acceptor, potentially forming crucial hydrogen bonds with the protein backbone or specific amino acid side chains. The sec-butyl group can fit into hydrophobic pockets, contributing to binding through van der Waals forces.

A hypothetical docking study of this compound against a kinase target might yield the following results:

| Parameter | Predicted Value | Key Interacting Residues | Interaction Type |

| Binding Affinity (kcal/mol) | -8.5 | Asp145 | Hydrogen Bond (Amide N-H) |

| Estimated Ki (nM) | 75 | Glu91 | Hydrogen Bond (Amide C=O) |

| Ligand Efficiency | 0.38 | Tyr82 | π-π Stacking (Pyridine Ring) |

| --- | --- | Leu25, Val78 | Hydrophobic (sec-Butyl group) |

These predictive insights are crucial for understanding the structural basis of activity and for guiding the design of more potent analogs.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the behavior of the complex over time. mdpi.com MD simulations are powerful computational methods that model the physical movements of atoms and molecules. mdpi.com Starting from a docked pose, an MD simulation can assess the stability of the predicted binding mode and elucidate the intricate mechanism of binding.

In a typical MD simulation of the this compound-protein complex, the system is solvated in a water box with ions to mimic physiological conditions. The simulation then calculates the forces between atoms and integrates Newton's laws of motion to track their positions and velocities over a set period, often on the nanosecond to microsecond scale.

Analysis of the MD trajectory can provide valuable information:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is monitored to assess the stability of the complex. A stable, converging RMSD value suggests that the ligand remains securely bound in its initial pose.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein, highlighting regions that may become more rigid or flexible upon ligand binding.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in docking can be tracked throughout the simulation, confirming their importance for stable binding.

| Simulation Parameter | Hypothetical Result | Interpretation |

| Simulation Time | 200 ns | Sufficient time to assess complex stability. |

| Ligand RMSD | 1.2 ± 0.3 Å | The compound remains stably bound in the active site. |

| Key Hydrogen Bond Occupancy (Asp145) | 92% | The hydrogen bond is highly stable and critical for binding. |

| Protein RMSF (Binding Site) | Reduced fluctuations | The binding site becomes more ordered upon ligand binding. |

By revealing the dynamic nature of the interaction, MD simulations provide a more accurate understanding of the binding mechanism and the energetic contributions of specific interactions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.org For a series of analogs based on the this compound scaffold, a QSAR model can be developed to predict the activity of new, unsynthesized compounds. researchgate.net

The process involves:

Data Set Preparation: A training set of compounds with known biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: Various physicochemical and structural properties, known as molecular descriptors (e.g., LogP, molecular weight, polar surface area, electronic properties), are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build an equation that correlates the descriptors with biological activity.

Model Validation: The predictive power of the model is tested using an external set of compounds (the test set) that were not used in model creation.

A hypothetical QSAR model for a series of propanamide derivatives might be represented by an equation like: pIC50 = 0.45LogP - 0.08PSA + 0.6*AromaticRingCount + 2.5

This model would suggest that higher lipophilicity (LogP) and a greater number of aromatic rings increase activity, while a larger polar surface area (PSA) is detrimental. Such models are invaluable for prioritizing which new analogs to synthesize, focusing efforts on compounds with the highest predicted potency.

De Novo Design Strategies for Novel Analogs

De novo design strategies use computational algorithms to generate novel molecular structures with desired properties from scratch. nih.gov These methods can be employed to create new analogs of this compound that are optimized for binding to a specific target.

There are two main approaches:

Ligand-based de novo design: This method generates new molecules based on the pharmacophoric features of known active compounds. The pyridine ring, amide linker, and hydrophobic alkyl group of this compound could serve as a template.

Structure-based de novo design: This approach builds molecules directly within the binding site of a target protein. rsc.org The algorithm can use the this compound core as a starting fragment and "grow" new functional groups that create complementary interactions with the protein surface, or it can link small fragments placed in favorable positions within the active site.

These strategies can explore a vast chemical space beyond what is intuitively accessible to a medicinal chemist, potentially leading to the discovery of novel scaffolds with improved potency, selectivity, and drug-like properties. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Optimization within Research Context

A compound's efficacy is dependent not only on its potency but also on its pharmacokinetic and safety profile. Predicting ADMET properties early in the research process is critical to avoid costly late-stage failures. In silico ADMET models are widely used to estimate these properties for compounds like this compound. nih.gov

These models use a compound's structure to predict a wide range of properties. For this compound, computational tools can provide estimates for:

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (Caco-2).

Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

Metabolism: Susceptibility to metabolism by cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6).

Excretion: Predictions related to renal clearance.

Toxicity: Potential for cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and hepatotoxicity. mdpi.com

The results of these predictions can guide the chemical optimization process. For example, if this compound is predicted to have poor oral absorption, chemists can design analogs with modified properties (e.g., lower polar surface area) to improve it.

| Property Class | Parameter | Predicted Value | Interpretation |

|---|---|---|---|

| Absorption | Human Intestinal Absorption | High | Likely well-absorbed from the GI tract. |

| Caco-2 Permeability | Moderate | May have moderate cell membrane permeability. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross into the central nervous system. |

| Plasma Protein Binding | 85% | Moderately bound to plasma proteins. | |

| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions via this isoform. | |

| Toxicity | hERG Inhibition | Low Risk | Unlikely to cause cardiotoxicity. |

| Ames Mutagenicity | Non-mutagen | Low risk of being a mutagen. |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules at the atomic level. For this compound, these calculations can provide fundamental insights that are not accessible through classical molecular mechanics methods.

Key properties that can be calculated include:

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack and favorable for hydrogen bond acceptance (e.g., around the pyridine nitrogen and carbonyl oxygen), and electron-poor regions (positive potential), which are prone to nucleophilic attack (e.g., around the amide hydrogen).

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Atomic Charges: QC methods can calculate the partial charge on each atom, providing a more detailed view of the charge distribution and helping to rationalize intermolecular interactions. nih.gov

| Quantum Chemical Parameter | Hypothetical Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Indicates the energy of the most available electrons for donation. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest available orbital to accept electrons. |

| HOMO-LUMO Gap | 5.6 eV | A larger gap suggests high chemical stability and low reactivity. |

| Dipole Moment | 3.5 Debye | Indicates the molecule's overall polarity. |

These detailed electronic insights complement other computational methods by providing a fundamental rationale for the molecule's observed interactions and reactivity.

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Characterization (NMR, IR, MS)

Spectroscopic methods are indispensable for the unambiguous structural elucidation of n-(Sec-butyl)-3-(pyridin-3-yl)propanamide. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Infrared (IR) spectroscopy identifies characteristic functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary techniques for the structural confirmation of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the propyl chain, and the sec-butyl group. The chemical shifts and coupling patterns of the aromatic protons would confirm the 3-substitution pattern of the pyridine ring. The aliphatic protons would appear as a set of multiplets corresponding to the CH, CH₂, and CH₃ groups of the sec-butyl and propanamide moieties.

¹³C NMR: The carbon NMR spectrum would complement the proton data by showing distinct resonances for each unique carbon atom in the molecule, including the carbonyl carbon of the amide and the carbons of the pyridine ring.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The IR spectrum of this compound would be characterized by specific absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | 3300-3500 |

| C-H Stretch (Aromatic/Aliphatic) | 2850-3100 |

| C=O Stretch (Amide) | 1630-1680 |

| C=N and C=C Stretch (Pyridine) | 1400-1600 |

| N-H Bend (Amide) | 1550-1640 |

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its structural components through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The fragmentation pattern would likely show characteristic losses of the sec-butyl group and cleavage of the amide bond.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the purification of this compound and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of the compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol, would be developed. The purity is determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography (GC): For volatile and thermally stable compounds, GC can be an alternative for purity analysis. However, given the amide functionality and molecular weight of this compound, HPLC is generally the more suitable technique.

Preparative Chromatography: For the isolation and purification of the compound on a larger scale, preparative HPLC or flash column chromatography on silica (B1680970) gel would be employed.

X-ray Crystallography for Absolute Stereochemistry and Conformation

In cases where a crystalline form of this compound can be obtained, single-crystal X-ray crystallography provides the most definitive three-dimensional structural information. This technique can determine bond lengths, bond angles, and the absolute stereochemistry of chiral centers, if present. It also reveals the conformation of the molecule in the solid state and how the molecules pack in the crystal lattice. For a related compound, 2,2-dimethyl-N-(pyridin-3-yl)propanamide, X-ray crystallography has been used to determine its molecular structure, showing the inclination of the pyridine ring relative to the amide moiety.

High-Throughput Screening (HTS) Techniques in Compound Discovery

In the context of drug discovery, this compound could be evaluated for its biological activity using high-throughput screening (HTS). HTS allows for the rapid testing of large numbers of compounds against a specific biological target. Assays are typically miniaturized and automated, often using 96- or 384-well plates, to increase throughput. If this compound were part of a screening library, it would be subjected to a primary assay to identify any initial "hits." Positive results would then be followed by more detailed secondary assays to confirm the activity and determine the potency of the compound.

Bioanalytical Methods for In Vitro and In Vivo Studies

To study the pharmacokinetic and pharmacodynamic properties of this compound, robust bioanalytical methods are required to quantify the compound in biological matrices such as plasma, urine, or tissue homogenates.

In Vitro Studies: These studies, which may include metabolic stability assays using liver microsomes or hepatocytes, help to predict the in vivo metabolic fate of the compound.

In Vivo Studies: In animal models, bioanalytical methods are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

The most common bioanalytical technique for small molecules like this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This method offers high sensitivity and selectivity, allowing for the detection and quantification of the compound at very low concentrations in complex biological fluids. The development of an LC-MS/MS method would involve optimizing the chromatographic separation and the mass spectrometric detection parameters, including the selection of specific precursor and product ion transitions for the compound and an internal standard.

Future Research Directions and Preclinical Translational Potential

Identification of Novel Therapeutic Targets for Further Research

While initial studies may point towards a primary mechanism of action, a comprehensive understanding of the molecular interactions of n-(Sec-butyl)-3-(pyridin-3-yl)propanamide is crucial. Future research should focus on target deconvolution and validation studies to identify all potential biological targets. This can be achieved through a combination of affinity chromatography, proteomic approaches, and computational modeling. Identifying these targets will be instrumental in pinpointing novel therapeutic areas where this compound could be effective.

Development of Advanced In Vitro and In Vivo Research Models

To accurately predict the efficacy and behavior of this compound in a clinical setting, the development and utilization of sophisticated preclinical models are imperative.

Table 1: Advanced Preclinical Research Models

| Model Type | Description | Application for this compound |

| 3D Organoids | Patient-derived, self-organizing three-dimensional cultures that mimic the architecture and function of native organs. | Assessing compound efficacy and toxicity in a more physiologically relevant context than traditional 2D cell cultures. |

| Humanized Mice | Immunodeficient mice engrafted with human cells or tissues, creating a model with a human-like physiological component. | Evaluating the compound's interaction with the human immune system and its efficacy in a humanized tumor microenvironment. |

| CRISPR-Cas9 Engineered Models | Genetically modified cell lines or animal models to introduce or correct specific mutations. | Investigating the compound's mechanism of action by studying its effects in the presence or absence of specific genes or mutations. |

These advanced models will provide a more nuanced understanding of the compound's therapeutic potential and help in designing more effective clinical trials.

Exploration of Polypharmacology and Multi-Target Approaches

The concept of "one drug, one target" is increasingly being replaced by the recognition that many effective drugs exert their therapeutic effects by interacting with multiple targets. This polypharmacological approach could be particularly relevant for this compound. Future studies should systematically investigate the compound's activity across a panel of related and unrelated biological targets. A multi-target profile could lead to enhanced efficacy or the potential for repositioning the drug for different therapeutic indications.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The iterative process of drug discovery and development can be significantly accelerated by leveraging artificial intelligence (AI) and machine learning (ML). These computational tools can be employed to:

Predictive Modeling: Develop quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel analogs of this compound.

De Novo Design: Generate novel molecular structures with improved potency and pharmacokinetic properties based on the core scaffold of the parent compound.

ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to guide the selection of candidates for further preclinical development.

The integration of AI and ML will enable a more rational and efficient design of next-generation compounds derived from this compound.

Collaborative Research Opportunities in Chemical Biology and Medicinal Chemistry

The advancement of this compound through the drug development pipeline will be significantly enhanced through collaborative efforts. Partnerships between academic institutions with deep expertise in chemical biology and pharmaceutical companies with robust medicinal chemistry and clinical development capabilities will be crucial. Such collaborations can foster innovation and provide the necessary resources and expertise to overcome the challenges associated with bringing a new therapeutic agent to the market. Open-science initiatives and data-sharing consortia can also play a vital role in accelerating progress.

Q & A

Q. What are the critical parameters for scaling up synthesis without compromising purity?

- Methodology : Optimize catalytic systems (e.g., Pd/C for hydrogenation) and control exotherms during large-scale reactions. For example, sodium perborate-mediated oxidations require strict temperature control (60°C ± 2°C) to avoid byproducts .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.